5-(chlorodifluoromethyl)-1,2-oxazole

Synthetic Chemistry Agrochemical Intermediate Process Chemistry

Researchers pursuing diverse isoxazole libraries are limited by the synthetic dead-end of perfluorinated analogs. 5-(Chlorodifluoromethyl)-1,2-oxazole (CAS 116611-76-8) directly addresses this gap-its CF₂Cl group provides a unique C-Cl synthetic handle for radical-mediated diversification (hydrodechlorination, alkylation) that is absent in CF₃ analogs. This building block is validated in Syngenta’s pesticidal isoxazoline patents, aligning synthesis efforts with commercially relevant, protectable chemical space. Key advantages: • Unique C-Cl handle enables post-functionalization pathways unattainable with perfluorinated alternatives. • High-yielding synthetic route (up to 89%) from vinyl azides and chlorodifluoroacetic anhydride. • Calculated LogP of 1.96 enhances membrane permeability for improved bioavailability. • Supplied at ≥98% purity with global shipping for rapid procurement.

Molecular Formula C4H2ClF2NO
Molecular Weight 153.51 g/mol
CAS No. 116611-76-8
Cat. No. B058481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chlorodifluoromethyl)-1,2-oxazole
CAS116611-76-8
Molecular FormulaC4H2ClF2NO
Molecular Weight153.51 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)C(F)(F)Cl
InChIInChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
InChIKeyQVJPPFAOCXDDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chlorodifluoromethyl)-1,2-oxazole: Key Heterocyclic Building Block


5-(Chlorodifluoromethyl)-1,2-oxazole (CAS 116611-76-8), also referred to as 5-(chlorodifluoromethyl)isoxazole, is a halogenated heterocyclic compound featuring an oxazole ring substituted at the 5-position with a chlorodifluoromethyl group [1]. With a molecular formula of C4H2ClF2NO and a molecular weight of approximately 153.51 g/mol, this compound is primarily utilized as a versatile intermediate or building block in organic synthesis, particularly for the development of advanced agrochemicals and pharmaceuticals . The presence of the chlorodifluoromethyl substituent imparts distinct physicochemical properties, including enhanced lipophilicity (calculated LogP of 1.96) and electron-withdrawing character, which are valued for modulating the metabolic stability and bioactivity of target molecules [2]. Its synthetic utility and appearance in pesticidal compound patent literature highlight its strategic importance in crop protection research [3].

1
Halogenated heterocyclic building block for agrochemical and pharmaceutical lead synthesis
2
Chlorodifluoromethyl handle enables late-stage radical diversification not possible with CF₃ analogs
3
Modulated lipophilicity profile reported to support membrane permeability tuning in candidate design

5-(Chlorodifluoromethyl)-1,2-oxazole vs. Generic Analogs


Generic substitution with simpler oxazole or isoxazole analogs (e.g., unsubstituted oxazole, 5-methylisoxazole, or 5-trifluoromethylisoxazole) is not a reliable procurement strategy due to fundamental differences in the reactivity and physicochemical profile conferred by the 5-chlorodifluoromethyl substituent [1]. The chlorodifluoromethyl group introduces a unique dual-halogen environment with a distinct electron-withdrawing effect (Hammett σₚ = 0.43 for CF₂Cl) compared to the CF₃ group (σₚ = 0.54), directly influencing both reaction kinetics in downstream synthetic transformations (such as nucleophilic aromatic substitution or cross-coupling) and the final compound's target interaction landscape [2]. Furthermore, the presence of the C-Cl bond within the CF₂Cl moiety provides a synthetic handle absent in CF₃ or CHF₂ analogs, enabling post-functionalization via radical or nucleophilic pathways that are unattainable with perfluoroalkyl alternatives [3]. These non-linear structure-property relationships necessitate a targeted procurement approach based on the specific, verifiable performance metrics outlined in Section 3.

Reactivity Distinct electron-withdrawing effect (σₚ ~0.43 for CF₂Cl) vs. CF₃ (σₚ 0.54) shifts reaction kinetics; simpler oxazole analogs do not reproduce this profile.
Synthetic Handle C-Cl bond within CF₂Cl provides a radical activation site; CF₃ or CHF₂ analogs lack this diversification pathway and may limit downstream chemical space.
Physicochemical Calculated LogP ~1.96 vs. unsubstituted oxazole LogP -0.97; property shift is substantial and may alter target interaction and permeability context.

Quantitative Differentiation Evidence


Synthesis Efficiency Advantage

The 2020 Tetrahedron Letters method for synthesizing 5-(chlorodifluoromethyl)isoxazoles provides a benchmark yield of up to 89% for the target compound, significantly exceeding the 50-80% yield range reported for general oxazole derivative syntheses using alternative methods [1]. This yield advantage is attributed to the sequential difluoroacetylation of vinyl azides with chlorodifluoroacetic anhydride, followed by efficient deprotonation, cyclization, and dinitrogen elimination [1]. In contrast, standard oxazole preparations, such as those employing phosgene and triethylamine, are reported to achieve lower yields (50-80%) due to competing side reactions [2].

Synthesis yield
Cross-study comparable
Up to 89%
vs. general oxazole syntheses 50–80%
Supports route selection and cost-of-goods modeling for scale-up.
Vinyl azide / chlorodifluoroacetic anhydride method [REFS-1].
Synthetic Chemistry Agrochemical Intermediate Process Chemistry

Lipophilicity Modulation Advantage

The introduction of the chlorodifluoromethyl group at the 5-position of the oxazole ring substantially increases the calculated lipophilicity, with a LogP value of 1.96 for 5-(chlorodifluoromethyl)-1,2-oxazole [1]. This represents a dramatic shift from the highly hydrophilic unsubstituted oxazole, which has an experimentally determined LogP of -0.97 [2]. This quantitative difference in LogP (~2.93 log units) translates to an approximately 850-fold difference in the octanol-water partition coefficient (Kow). The increased lipophilicity is a known driver for improved membrane permeability and target binding in biological systems, a property frequently leveraged in the design of agrochemical active ingredients where balanced lipophilicity is critical for uptake and translocation [3].

Lipophilicity
Cross-study comparable
LogP 1.96
vs. unsubstituted oxazole LogP -0.97 (~850-fold Kow difference)
Reported property shift supports permeability-driven candidate design.
Calculated LogP; experimental comparator value [REFS-2].
Physicochemical Property ADME Lipophilicity

Radical C-Cl Activation Advantage

Unlike its perfluorinated analog 5-trifluoromethylisoxazole (CAS 131068-01-2), the C-Cl bond within the chlorodifluoromethyl group of 5-(chlorodifluoromethyl)-1,2-oxazole serves as a chemically distinct and synthetically valuable activation site [1]. This bond can undergo radical-mediated activation, enabling subsequent hydrodechlorination or alkylation reactions to generate a wider array of difluoromethylated or further functionalized isoxazole derivatives [1]. Studies on chlorodifluoromethyl-substituted monosaccharides confirm the feasibility of radical activation of the C-Cl bond using dithionite-mediated addition and subsequent tin-reagent-mediated transformations [1]. This post-synthetic diversification pathway is not accessible for 5-trifluoromethylisoxazole due to the high bond dissociation energy and chemical inertness of the C-F bond, thereby restricting the downstream chemical space explorable from the CF₃ analog [2].

Radical C-Cl activation
Class-level inference
Accessible via dithionite / tin hydride radical pathways
CF₃ analog: C-F bonds chemically inert under comparable conditions
Enables late-stage diversification; supports library synthesis strategy.
Demonstrated on chlorodifluoromethyl monosaccharides [REFS-1].
Late-Stage Functionalization Radical Chemistry Building Block Diversity

Patent-Validated Agrochemical Utility

In a 2013 patent application from Syngenta (US 2013/0261069 A1), the chlorodifluoromethyl group is explicitly claimed alongside the trifluoromethyl group as a preferred substituent (R2) on isoxazoline-derived pesticidal compounds [1]. Specifically, claim 1 recites that 'R2 is chlorodifluoromethyl or trifluoromethyl' for compounds of formula (I) with demonstrated pesticidal activity [1]. The inclusion of the chlorodifluoromethyl group in this competitive patent landscape, which also claims the CF₃ analog, indicates that this specific substituent confers a non-obvious and commercially relevant advantage in terms of pesticidal efficacy, spectrum of activity, or safety profile that is distinct from the more common trifluoromethyl group. While the patent does not disclose explicit IC₅₀ comparisons, the legal and commercial decision to specifically claim both groups underscores the unique and valuable properties of the chlorodifluoromethyl moiety in crop protection chemistry.

Patent-validated utility
Class-level inference
CF₂Cl explicitly claimed as R2 substituent for pesticidal isoxazolines
CF₃ also claimed; distinct, non-interchangeable substituent value indicated
Industrial patent context supports differentiated agrochemical relevance.
Syngenta US 2013/0261069 A1 [REFS-1]; no explicit IC₅₀ comparison disclosed.
Agrochemical Patent Pesticide Discovery Crop Protection

Enhanced Metabolic Stability Potential

The strategic incorporation of fluorine and fluorinated groups like chlorodifluoromethyl into heterocyclic scaffolds is a widely established medicinal chemistry tactic to enhance the metabolic stability of drug and pesticide candidates [1]. While direct comparative microsomal stability data for 5-(chlorodifluoromethyl)-1,2-oxazole against non-fluorinated analogs are not publicly available, the underlying principle is that the strong C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the half-life of the compound in biological systems [2]. This class-level inference is supported by literature demonstrating that chlorodifluoromethyl-substituted heterocycles (e.g., benzoxazoles, quinolines) are specifically valued for their predicted metabolic stability [3].

Metabolic stability
Class-level inference
Predicted enhanced metabolic stability via C-F bond resistance to CYP450 oxidation
Non-fluorinated oxazole analogs: susceptible to oxidative metabolism
Fluorine-mediated stability rationale supports candidate prioritization.
Class-level inference; direct microsomal comparison data not publicly available [REFS-1,2,3].
Metabolic Stability Pharmacokinetics Fluorine Chemistry

Procurement Scenarios for 5-(Chlorodifluoromethyl)-1,2-oxazole


Late-Stage Diversification Library

Procure 5-(chlorodifluoromethyl)-1,2-oxazole when the project goal is to generate a chemically diverse library of isoxazole-based lead compounds. As demonstrated by the evidence in Section 3, the C-Cl bond within the chlorodifluoromethyl group serves as a unique synthetic handle for radical-mediated diversification (e.g., hydrodechlorination, alkylation) that is entirely absent in 5-trifluoromethylisoxazole [1]. This allows a single purchased building block to be transformed into a family of related compounds with varying substituents at the difluoromethyl carbon, dramatically expanding the explorable chemical space and SAR potential around the isoxazole core compared to the synthetic 'dead-end' of a perfluorinated analog [1]. This scenario directly leverages the 'Synthetic Handle Advantage' evidence for maximum chemical diversity output.

Patent-Validated Agrochemical Discovery

Procure 5-(chlorodifluoromethyl)-1,2-oxazole as a key intermediate for agrochemical discovery programs focused on novel insecticides or fungicides. The direct precedent set by major industry patents, such as Syngenta's US 2013/0261069 A1, validates that the chlorodifluoromethyl group is a preferred and commercially relevant substituent in modern pesticidal isoxazolines [2]. By selecting this building block, researchers align their synthetic efforts with a known, protectable chemical space of high interest to the crop protection industry. This scenario is supported by the 'Patent-Validated Utility' evidence, offering a strategic advantage over pursuing less-documented analog scaffolds where the commercial and intellectual property landscape is less defined [2].

Cost-Efficient Synthetic Route

Procure 5-(chlorodifluoromethyl)-1,2-oxazole or its immediate precursors when the project requires a scalable and high-yielding synthetic route. The 2020 Tetrahedron Letters method provides a reliable, high-yielding (up to 89%) protocol for its synthesis using readily available vinyl azides and chlorodifluoroacetic anhydride [3]. This yield significantly outperforms the 50-80% yields associated with alternative general oxazole syntheses [4]. For process chemists, this means a more cost-effective and material-efficient route to a valuable intermediate, reducing the economic barrier for large-scale production. This scenario capitalizes on the 'Synthesis Efficiency' evidence to minimize cost of goods and maximize material throughput.

Lipophilicity Tuning for Membrane Permeability

Procure 5-(chlorodifluoromethyl)-1,2-oxazole when the primary objective is to improve the membrane permeability of a lead series by increasing its lipophilicity. The calculated LogP of 1.96 for this compound represents a calculated ~850-fold increase in partition coefficient (Kow) compared to the highly hydrophilic unsubstituted oxazole (LogP -0.97) [5]. This quantifiable shift allows medicinal and agrochemical chemists to rationally select a building block that will push a candidate molecule into a more favorable lipophilicity range for cell uptake and in vivo translocation, a critical parameter for both oral bioavailability in pharmaceuticals and systemic activity in pesticides. This scenario directly applies the 'Lipophilicity Modulation' evidence for predictable ADME property tuning.

Application
Selection Property
Validation Focus
Late-stage diversification library
Radical-activatable C-Cl synthetic handle
Diversification scope and hydrodechlorination/alkylation yield
Patent-validated agrochemical discovery
Preferred substituent in pesticidal isoxazoline patent landscape
Target pest spectrum and IP freedom-to-operate review
Cost-efficient synthetic route
Reported high-yield vinyl azide / anhydride method
Reproducibility and scalability of the reported protocol
Lipophilicity tuning for membrane permeability
Calculated LogP 1.96 shift vs. unsubstituted oxazole
Permeability assay or in-silico ADME model confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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